6-Bromo-5-fluoro-3-iodo-1H-indazole
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Overview
Description
6-Bromo-5-fluoro-3-iodo-1H-indazole is a heterocyclic compound with the molecular formula C7H3BrFIN2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of indazole derivatives. For instance, starting with 5-fluoroindazole, bromination and iodination can be carried out using bromine and iodine reagents under controlled conditions to introduce the respective halogen atoms at the desired positions on the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-3-iodo-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the indazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The halogen atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-5-fluoro-3-iodo-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
Uniqueness
6-Bromo-5-fluoro-3-iodo-1H-indazole is unique due to its specific combination of bromine, fluorine, and iodine atoms on the indazole ring. This unique halogenation pattern can impart distinct chemical reactivity and biological activity compared to other indazole derivatives .
Biological Activity
6-Bromo-5-fluoro-3-iodo-1H-indazole is a halogenated indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C7H3BrFIN2, this compound features a unique combination of bromine, fluorine, and iodine atoms, which may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents can influence the compound's binding affinity and selectivity for specific receptors or enzymes. For instance, indazole derivatives are known to act as inhibitors for various biological pathways, including:
- Enzyme Inhibition : Indazole derivatives can inhibit enzymes such as aldose reductase and acetylcholinesterase.
- Receptor Binding : These compounds may also act as antagonists for serotonin receptors and have been explored for their potential as HIV protease inhibitors.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. A notable study evaluated a series of indazole derivatives against human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells. The results indicated that certain derivatives exhibited significant inhibitory effects on these cancer cell lines.
Case Study: Antitumor Efficacy
In a specific evaluation, compound 6o (which shares structural similarities with this compound) demonstrated an IC50 value of 5.15 µM against K562 cells, indicating potent cytotoxicity while maintaining selectivity for normal cells (IC50 = 33.2 µM) . The study also showed that treatment with this compound induced apoptosis in a dose-dependent manner by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax.
Compound | Cell Line | IC50 (µM) | Effect on Apoptosis |
---|---|---|---|
6o | K562 | 5.15 | Induces apoptosis |
HEK-293 | 33.2 | Low toxicity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the indazole ring significantly affect biological activity. For example, the presence of fluorine at the C5 position has been crucial for maintaining antitumor activity . Variations in substituent groups can lead to a substantial decrease in inhibitory potency against cancer cell lines.
Broader Biological Activities
Beyond antitumor effects, indazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:
- Antibacterial and Antimycobacterial : Effective against various bacterial strains.
- Anti-inflammatory : Potential to reduce inflammation markers.
- Antiviral : Activity against viral pathogens.
These diverse activities suggest that this compound could serve as a scaffold for developing new therapeutic agents across multiple indications .
Properties
IUPAC Name |
6-bromo-5-fluoro-3-iodo-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYVGIFTUFARIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)I)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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